molecular formula C15H14INO2 B290474 N-[3-(1-hydroxyethyl)phenyl]-2-iodobenzamide

N-[3-(1-hydroxyethyl)phenyl]-2-iodobenzamide

Cat. No. B290474
M. Wt: 367.18 g/mol
InChI Key: QHKHEVIEFJLDMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1-hydroxyethyl)phenyl]-2-iodobenzamide, also known as [123I]IBZM, is a radiolabeled benzamide derivative that is used in the imaging of dopamine D2 receptors in the brain. This compound has been extensively studied for its potential in the diagnosis and treatment of neurological disorders, including Parkinson's disease and schizophrenia.

Mechanism of Action

The mechanism of action of [123I]IBZM involves its binding to dopamine D2 receptors in the brain. This binding is specific and reversible, allowing for the imaging of these receptors using gamma radiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [123I]IBZM are related to its binding to dopamine D2 receptors in the brain. This binding can affect the release and uptake of dopamine, a neurotransmitter that is involved in the regulation of movement, motivation, and reward.

Advantages and Limitations for Lab Experiments

One advantage of [123I]IBZM is its high selectivity for dopamine D2 receptors, which allows for accurate imaging of these receptors in the brain. However, the use of radioactive isotopes such as iodine-123 can pose a risk to laboratory personnel and require specialized equipment and facilities.

Future Directions

There are several future directions for research involving [123I]IBZM. One area of interest is the use of this compound in the diagnosis and treatment of other neurological disorders, such as Huntington's disease and addiction. Additionally, researchers are exploring the use of [123I]IBZM in combination with other imaging techniques, such as magnetic resonance imaging (MRI), to obtain a more comprehensive understanding of the role of dopamine D2 receptors in the brain.

Synthesis Methods

The synthesis of [123I]IBZM involves the use of iodine-123, a radioactive isotope that emits gamma radiation. The starting material for the synthesis is 2-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide, which is reacted with iodine-123 in the presence of a reducing agent. The resulting product is then purified using high-performance liquid chromatography (HPLC) to obtain [123I]IBZM in high radiochemical purity.

Scientific Research Applications

[123I]IBZM has been used extensively in scientific research to investigate the role of dopamine D2 receptors in various neurological disorders. For example, studies have shown that [123I]IBZM can be used to identify changes in dopamine D2 receptor density in the brains of individuals with Parkinson's disease, which may help to improve diagnosis and treatment of this condition.

properties

Molecular Formula

C15H14INO2

Molecular Weight

367.18 g/mol

IUPAC Name

N-[3-(1-hydroxyethyl)phenyl]-2-iodobenzamide

InChI

InChI=1S/C15H14INO2/c1-10(18)11-5-4-6-12(9-11)17-15(19)13-7-2-3-8-14(13)16/h2-10,18H,1H3,(H,17,19)

InChI Key

QHKHEVIEFJLDMU-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2I)O

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2I)O

Origin of Product

United States

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